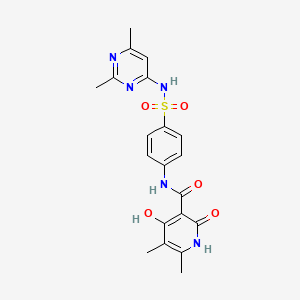
N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-2,4-dihydroxy-5,6-dimethylnicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-2,4-dihydroxy-5,6-dimethylnicotinamide” is a chemical compound with the molecular formula C14H16N4O3S. Its average mass is 320.367 Da and its monoisotopic mass is 320.094299 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.4±0.1 g/cm3, a molar refractivity of 128.7±0.5 cm3, and a polar surface area of 142 Å2 . It has 10 H bond acceptors, 2 H bond donors, and 6 freely rotating bonds .Scientific Research Applications
Fluorescence Binding Studies with Bovine Serum Albumin : The compound has been studied for its interactions with bovine serum albumin (BSA). The research focused on understanding the binding constants, the number of binding sites, and the conformational changes in BSA. This study provides insights into the interactions of similar compounds with biological macromolecules (Meng et al., 2012).
Antibacterial Activities : Another area of research is the synthesis of novel derivatives of this compound and their evaluation for antibacterial activities. These studies contribute to the development of new antibacterial agents, examining their effectiveness against various bacterial strains (Abdel‐Hafez, 2010).
Analgesic and Anti-inflammatory Activities : Research has also been conducted on the analgesic and anti-inflammatory activities of compounds derived from this chemical. These studies contribute to understanding the potential therapeutic applications of these compounds in pain and inflammation management (Gein et al., 2018).
Herbicidal Activity : The compound and its derivatives have been examined for their herbicidal activities, indicating potential applications in agriculture. Specific derivatives showed significant inhibition against certain weeds, suggesting their potential utility as herbicides (Man-xiang, 2011).
Antimicrobial Activity and Silver Salts Synthesis : Studies have been conducted on the antimicrobial activity of methyl derivatives of this compound and their silver salts. These findings contribute to the understanding of the antimicrobial properties of these compounds and their potential applications in combating microbial infections (Gein et al., 2020).
Antifungal Effects : Research has also been done on the antifungal effects of derivatives of this compound against specific fungi types. This research is significant for developing new antifungal agents and understanding the biological activity of these compounds (Jafar et al., 2017).
Cocrystal Formation and Tautomeric Forms : The compound has been studied in the context of cocrystal formation, exhibiting different tautomeric forms. This research is important for understanding the chemical properties and potential applications of these compounds in crystal engineering and pharmaceuticals (Lu et al., 2011).
Interaction with Bovine Serum Albumin : Further studies have focused on the interaction of sulfonamide derivatives of this compound with bovine serum albumin. These studies provide insights into the binding processes and conformational changes of proteins in the presence of these compounds (Zhang et al., 2015).
Future Directions
The future research directions for this compound and similar pyrimidine derivatives could involve further exploration of their potential as protein kinase inhibitors, given their promising anticancer activity . More research is needed to fully understand their mechanisms of action and potential therapeutic applications.
properties
IUPAC Name |
N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-4-hydroxy-5,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O5S/c1-10-9-16(23-13(4)21-10)25-31(29,30)15-7-5-14(6-8-15)24-20(28)17-18(26)11(2)12(3)22-19(17)27/h5-9H,1-4H3,(H,24,28)(H,21,23,25)(H2,22,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUTWVHBHRNHJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C(=C(NC3=O)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

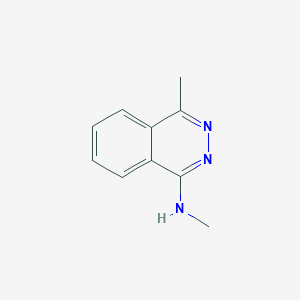
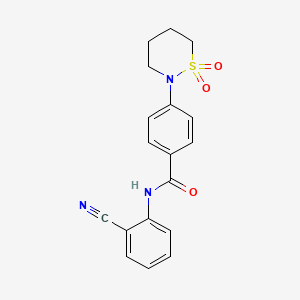

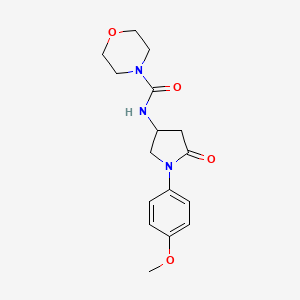
![2-[3-(Triazol-2-yl)azetidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2504403.png)
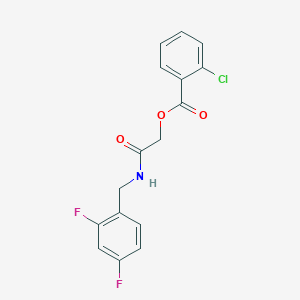
![6-Fluoro-3-(4-fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2504408.png)
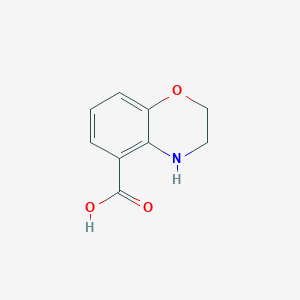
![(1E)-N'-hydroxy-2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide](/img/structure/B2504411.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2504414.png)
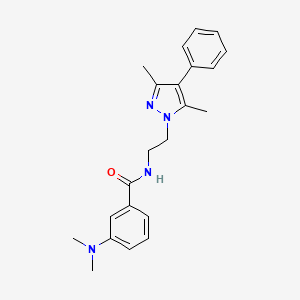
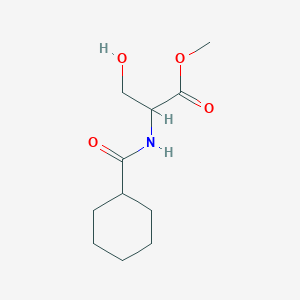
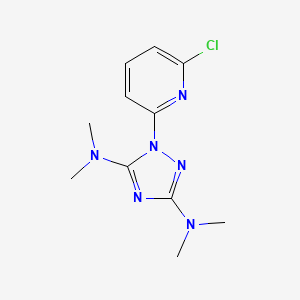
![N-[3-(6-azepan-1-ylpyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B2504420.png)